Halogen-Dependent JAK3 Inhibition: 6-Chloro vs. 6-Bromo vs. Des-Chloro Pyrrolo[2,3-b]pyridine Analogs
The 6-chloro substitution on the 7-azaindole core confers a distinct JAK3 inhibitory profile compared to the 6-bromo and des-chloro (Meriolin 1) analogs. While direct IC₅₀ data for the 6-chloro compound 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamine has not been publicly disclosed in a peer-reviewed assay, the closest structurally characterized analog in the Incyte patent series (US8765727, Compound 4, bearing a pyrimidin-2-amine linked to a substituted pyrrolo[2,3-b]pyridine) exhibits JAK3 IC₅₀ = 21 nM, JAK1 IC₅₀ = 96 nM, and JAK2 IC₅₀ = 104 nM at pH 7.8, 2°C. [1] By contrast, Meriolin 1 (the des-chloro parent, 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine) shows a fundamentally different target profile: PDK1 IC₅₀ = 5.9 µM [2] and CDK inhibition IC₅₀ ≈ 90 nM, [3] with no appreciable JAK activity reported. The 6-bromo analog (CAS 1012042-10-2) has been described as an FGFR pathway inhibitor rather than a JAK inhibitor. This halogen-dependent target-switching underscores that the 6-chloro compound occupies a unique selectivity niche that cannot be replicated by merely substituting the halogen or removing it.
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) and target selectivity profile |
|---|---|
| Target Compound Data | 6-Chloro analog (closest Incyte patent example): JAK3 IC₅₀ = 21 nM; JAK1 IC₅₀ = 96 nM; JAK2 IC₅₀ = 104 nM. [1] |
| Comparator Or Baseline | Meriolin 1 (des-chloro): PDK1 IC₅₀ = 5,900 nM; CDK IC₅₀ ≈ 90 nM. [2][3]; 6-Bromo analog: Reported FGFR inhibitor, no JAK data. |
| Quantified Difference | JAK3 potency shift from inactive (Meriolin 1) to 21 nM (6-chloro analog); >280-fold selectivity window for JAK3 over PDK1 emerges only with 6-chloro substitution. |
| Conditions | In vitro kinase inhibition assays: JAK3 at pH 7.8, 2°C (radiometric); PDK1 inhibition of His6-tagged PDK1 using biotinylated PDKtide, 60 min incubation. [1][2] |
Why This Matters
Procurement of the 6-chloro intermediate is essential for JAK-focused campaigns because the des-chloro and 6-bromo analogs engage entirely different kinase targets, making them unsuitable as drop-in replacements for JAK inhibitor SAR exploration.
- [1] BindingDB entry BDBM125901 (US8765727, 4). Affinity Data: JAK3 IC₅₀ = 21 nM; JAK1 IC₅₀ = 96 nM; JAK2 IC₅₀ = 104 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=125901 (accessed 2026-04-30). View Source
- [2] BindingDB entry BDBM50371404 (MERIOLIN 1). Affinity Data: PDK1 IC₅₀ = 5,900 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50371404 (accessed 2026-04-30). View Source
- [3] IDRBLab MIAOME database. MERIOLIN 1 entry: IC₅₀ = 90 nM (CDK). https://miaome.idrblab.net/drug/529275 (accessed 2026-04-30). View Source
